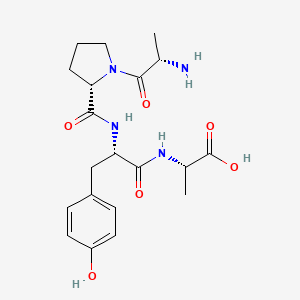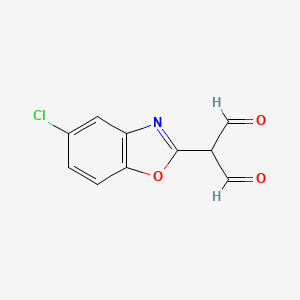
(5-Chloro-1,3-benzoxazol-2-yl)propanedial
描述
(5-Chloro-1,3-benzoxazol-2-yl)propanedial is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a chloro substituent at the 5-position of the benzoxazole ring and a propanedial group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,3-benzoxazol-2-yl)propanedial typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as chloroacetic acid, under acidic or basic conditions.
Introduction of the Chloro Substituent: The chloro substituent can be introduced by chlorination of the benzoxazole ring using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Propanedial Group: The propanedial group can be attached to the benzoxazole ring through a formylation reaction using reagents such as formic acid or formamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
化学反应分析
Types of Reactions
(5-Chloro-1,3-benzoxazol-2-yl)propanedial can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the chloro substituent.
科学研究应用
(5-Chloro-1,3-benzoxazol-2-yl)propanedial has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (5-Chloro-1,3-benzoxazol-2-yl)propanedial involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the propanedial group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(5-Chloro-1,3-benzothiazol-2-yl)propanedial: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
(5-Methyl-1,3-benzoxazol-2-yl)propanedial: Similar structure but contains a methyl group instead of a chloro group.
(5-Nitro-1,3-benzoxazol-2-yl)propanedial: Similar structure but contains a nitro group instead of a chloro group.
Uniqueness
(5-Chloro-1,3-benzoxazol-2-yl)propanedial is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and interaction with biological targets. The chloro group can enhance the compound’s electrophilicity, making it more reactive in substitution reactions and potentially increasing its binding affinity to certain enzymes or receptors.
属性
IUPAC Name |
2-(5-chloro-1,3-benzoxazol-2-yl)propanedial | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-1-2-9-8(3-7)12-10(15-9)6(4-13)5-14/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPDWRJFWIQOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C(C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


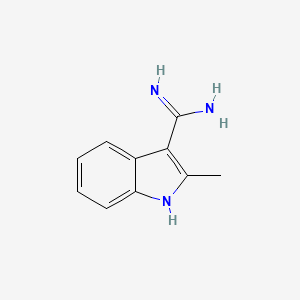
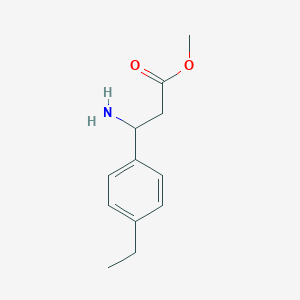
![3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B3295819.png)
![2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-YL)acetic acid](/img/structure/B3295827.png)
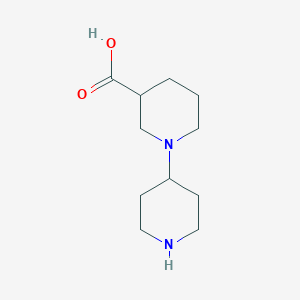
![Methyl [1,4'-bipiperidine]-4-carboxylate](/img/structure/B3295834.png)
![3-ethyl-12-methoxy-2,3-dimethyl-4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-5-one](/img/structure/B3295850.png)
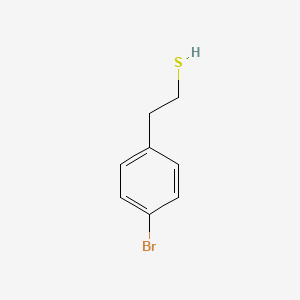
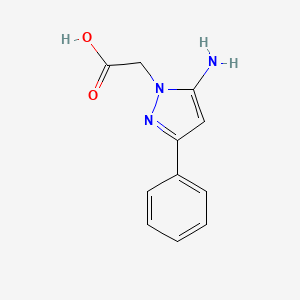
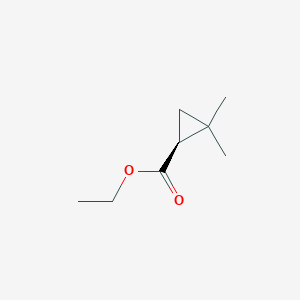
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2,2,3,3-tetracarbonitrile](/img/structure/B3295866.png)
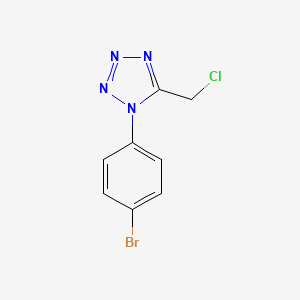
![5-broMo-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B3295893.png)
